N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide

Descripción general

Descripción

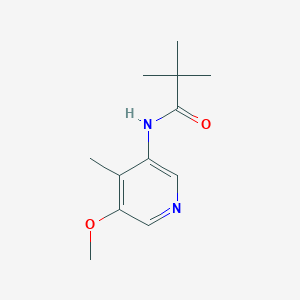

N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide: is an organic compound with the molecular formula C12H18N2O2. It is characterized by a pyridine ring substituted with a methoxy group at the 5-position and a methyl group at the 4-position, along with a pivalamide group attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide typically involves the reaction of 5-methoxy-4-methylpyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may

Actividad Biológica

N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antimicrobial properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 222.28 g/mol. The compound features a methoxy group at the 5-position and a methyl group at the 4-position of the pyridine ring, along with a pivalamide group attached to the nitrogen atom. This specific arrangement of functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridine Derivative : The starting material, 5-methoxy-4-methylpyridine, is reacted with pivaloyl chloride in the presence of a base such as triethylamine.

- Purification : The product is purified through recrystallization or chromatography to obtain a high yield of pure compound.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Neuroprotective Effects

One significant area of study is its potential neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. The compound may interact with amyloid fibrils, potentially inhibiting their aggregation and stabilizing their structures. This mechanism is crucial for developing therapeutic strategies against amyloid-related pathologies.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial properties. However, further research is needed to confirm these effects and understand the underlying mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Amyloid Aggregation : A study demonstrated that this compound could inhibit the aggregation of amyloid-beta peptides in vitro, suggesting its potential utility in Alzheimer's disease treatment .

- Antimicrobial Activity : Another research effort indicated that derivatives of pyridine compounds, including this compound, showed varying degrees of antimicrobial activity against common pathogens .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-Methylpyridin-3-yl)pivalamide | Methyl group at position 4 | Potentially different biological activity due to substitution pattern |

| N-(5-Hydroxy-4-methylpyridin-3-yl)pivalamide | Hydroxyl group instead of methoxy | May exhibit different solubility and reactivity |

| N-(5-Methoxy-pyridin-2-yl)pivalamide | Different position of methoxy group | Altered interaction with biological targets |

Propiedades

IUPAC Name |

N-(5-methoxy-4-methylpyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-9(6-13-7-10(8)16-5)14-11(15)12(2,3)4/h6-7H,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIITWAUFVLJVQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1NC(=O)C(C)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507514 | |

| Record name | N-(5-Methoxy-4-methylpyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77903-26-5 | |

| Record name | N-(5-Methoxy-4-methylpyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.